

# Spectroscopic and Experimental Data for CAS 1021949-47-2: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1 <i>H</i> -imidazole |
| Cat. No.:      | B107720   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CAS number 1021949-47-2 identifies the chemical compound **5-[1-(2,3-Dimethylphenyl)ethenyl]-1*H*-imidazole**. It is recognized primarily as a related compound and potential impurity in the synthesis of the pharmaceutical agent Dexmedetomidine.<sup>[1][2]</sup> As a reference standard, it plays a critical role in the quality control and assurance processes during the manufacturing of Dexmedetomidine, ensuring the final product's purity and safety.<sup>[3]</sup> This technical guide provides an overview of the available spectroscopic data and general experimental workflows for the characterization of this compound.

## Chemical Identity and Properties

| Property          | Value   | Source(s)                               |
|-------------------|---|---|
| CAS Number        | 1021949-47-2  | <a href="#">[1]</a> <a href="#">[4]</a> |
| IUPAC Name        | 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole  | <a href="#">[4]</a>                     |
| Synonyms          | Dexmedetomidine USP<br>Related Compound B, 4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>13</sub> H <sub>14</sub> N <sub>2</sub>  | <a href="#">[4]</a>                     |
| Molecular Weight  | 198.26 g/mol  | <a href="#">[4]</a>                     |
| Appearance        | White to Off-white Solid  | <a href="#">[4]</a>                     |
| Solubility        | Soluble in DMSO, Methanol   | <a href="#">[4]</a>                     |

## Spectroscopic Data Summary

Detailed, publicly available spectroscopic data for CAS 1021949-47-2 is limited. Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) upon purchase, which includes quantitative data from various analytical techniques.[\[3\]](#) While the raw data from these certificates is not publicly accessible, the following table summarizes the types of spectroscopic information generally provided.

| Spectroscopic Technique    | Expected Data Type  |
|----------------------------|---|
| <sup>1</sup> H NMR         | Chemical shifts ( $\delta$ ), multiplicity, coupling constants (J), integration |
| <sup>13</sup> C NMR        | Chemical shifts ( $\delta$ )  |
| Mass Spectrometry (MS)     | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions               |
| Infrared (IR) Spectroscopy | Wavenumbers (cm <sup>-1</sup> ) of characteristic functional group vibrations   |

A review of available information indicates at least one source mentioning a proton NMR chemical shift at  $\delta$  7.2. However, without the full spectrum and experimental conditions, the utility of this single data point is limited.

## Experimental Protocols

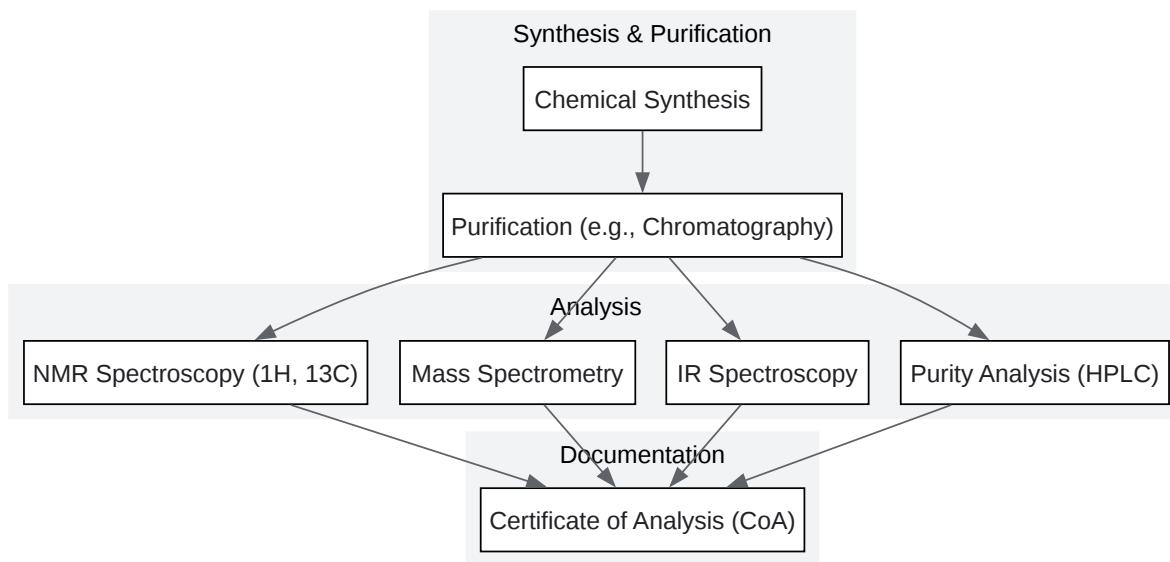
Specific, detailed experimental protocols for the synthesis and spectroscopic analysis of **5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole** are not readily found in publicly accessible scientific literature. The synthesis of this compound is often part of a larger, proprietary process for producing Dexmedetomidine. However, a general workflow for the characterization of a chemical reference standard can be described.

General Workflow for Chemical Characterization:

- **Synthesis and Purification:** The compound is synthesized, often as a byproduct or intermediate in a larger reaction scheme, and then isolated. Purification is typically achieved through techniques like column chromatography or recrystallization to achieve a high degree of purity (>95%).<sup>[4]</sup>
- **Spectroscopic Analysis:**
  - **NMR Spectroscopy:** A sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) and analyzed by <sup>1</sup>H and <sup>13</sup>C NMR to elucidate the chemical structure and confirm the connectivity of atoms.
  - **Mass Spectrometry:** The sample is analyzed to determine its molecular weight and fragmentation pattern, confirming the elemental composition.
  - **IR Spectroscopy:** The sample (often as a solid or in a KBr pellet) is analyzed to identify characteristic functional groups present in the molecule.
- **Purity Assessment:** High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the compound.<sup>[5]</sup>
- **Certificate of Analysis (CoA) Generation:** All experimental data is compiled into a CoA, which serves as a formal record of the compound's identity, purity, and characterization.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like CAS 1021949-47-2.



[Click to download full resolution via product page](#)

General Workflow for Chemical Characterization.

## Signaling Pathways

There is no publicly available information to suggest that **5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole** is directly involved in specific signaling pathways. As an impurity of Dexmedetomidine, its biological activity is not its primary area of study. The focus remains on its detection and control in the final pharmaceutical product.

## Conclusion

While detailed, publicly accessible spectroscopic data and experimental protocols for CAS 1021949-47-2 are scarce, its identity as **5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole** and its role as a Dexmedetomidine impurity are well-established. Researchers requiring in-depth quantitative data for this compound would need to acquire it as a certified reference standard from a commercial supplier, which would be accompanied by a comprehensive Certificate of Analysis. The general procedures for its characterization follow standard analytical chemistry workflows, ensuring its suitability as a reference material in pharmaceutical quality control.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dexmedetomidine USP Related Compound B | 1021949-47-2 | SynZeal [synzeal.com]
- 2. 5-[1-(2,3-DiMethylphenyl)ethenyl]iMidazole | 1021949-47-2 [chemicalbook.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. bocsci.com [bocsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Experimental Data for CAS 1021949-47-2: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107720#cas-1021949-47-2-spectroscopic-data-nmr-ir-mass-spec>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)